Citrulline-specific Probe-biotin

Description

Significance of Protein Citrullination in Biological Regulatory Mechanisms

Protein citrullination is a post-translational modification (PTM) where a positively charged arginine residue in a protein is converted to a neutral citrulline residue. royalsocietypublishing.orgnih.gov This enzymatic process is catalyzed by a family of calcium-dependent enzymes known as peptidylarginine deiminases (PADs). royalsocietypublishing.orgnih.gov The conversion of arginine to citrulline results in the loss of a positive charge and a slight decrease in mass (approximately 1 Da), which can lead to significant alterations in protein structure and function. nih.govwikipedia.org These changes can impact protein folding, stability, and interactions with other molecules like proteins and nucleic acids. royalsocietypublishing.orgwikipedia.org

Citrullination plays a crucial role in a wide array of physiological processes. royalsocietypublishing.orgnih.gov For instance, it is involved in skin keratinization, the formation of the myelin sheath in the nervous system, and the regulation of gene expression. nih.gov The PAD enzymes exhibit tissue-specific expression and substrate preferences, contributing to their diverse biological roles. nih.govunito.it For example, PAD1 and PAD3 are involved in skin differentiation, while PAD2 is important for the functioning of the brain and immune cells, and PAD4 plays a key role in the immune response, particularly in the formation of neutrophil extracellular traps (NETs). nih.gov

Dysregulation of protein citrullination has been implicated in the pathology of numerous human diseases, including autoimmune disorders like rheumatoid arthritis (RA), multiple sclerosis, and lupus, as well as cancer. nih.govspringernature.com In RA, for example, citrullinated proteins can act as autoantigens, triggering an immune response that leads to chronic inflammation. nih.govwikipedia.org

Historical Context of Methodologies for Investigating Protein Citrullination

The study of protein citrullination has historically been challenging due to the subtle nature of the modification—a mass change of only +0.984 Da—which is identical to the mass shift caused by deamidation, another common PTM. nih.govresearchgate.net Early methods for detecting citrullination were often low-throughput and lacked the sensitivity and specificity required for comprehensive analysis.

One of the earliest antibody-based detection methods, developed in 1992, involved the chemical modification of citrulline residues with diacetyl monoxime and antipyrine (B355649) under strongly acidic conditions, followed by detection with an antibody that recognized the modified citrulline. nih.govroyalsocietypublishing.org While functional, this method could be hampered by issues such as lot-to-lot variability of the antibody. royalsocietypublishing.org Other antibody-based approaches have since been developed, including the widely used F95 monoclonal antibody, which recognizes a deca-citrullinated peptide. nih.govroyalsocietypublishing.org

The advent of mass spectrometry (MS)-based proteomics provided a more direct way to identify citrullinated proteins and pinpoint the exact sites of modification. However, the small mass change and the low abundance of citrullinated proteins in cells presented significant analytical hurdles. nih.govresearchgate.net To overcome these challenges, chemical derivatization strategies were developed to increase the mass of the citrullinated residue, making it easier to detect by MS. nih.gov

Conceptual Framework of Chemical Probes in Proteomic Analysis

Chemical probes are small molecules designed to interact with and label specific biomolecules, such as proteins, within complex biological systems. stanford.edunih.gov They are invaluable tools in chemical proteomics for studying various aspects of protein biology, including their expression, localization, and regulation. stanford.edu A typical chemical probe consists of three key components: a reactive group that covalently binds to the target, a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment, and a linker connecting the two. rsc.orgwikipedia.org

The use of chemical probes offers several advantages over traditional genetic methods. nih.gov They can be applied to almost any cell type and allow for the rapid and often reversible modulation of protein function, providing temporal control over the process being studied. nih.gov In the context of proteomics, activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to monitor the functional state of entire enzyme families. wikipedia.org These probes typically target the active site of enzymes, providing a snapshot of their activity within a complex proteome. wikipedia.org

Role of Citrulline-specific Probe-biotin in Advancing Citrullination Research

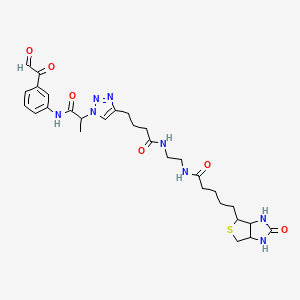

The development of citrulline-specific chemical probes has significantly advanced the field of citrullination research. A key example is the biotin-conjugated phenylglyoxal (B86788) probe, often referred to as biotin-PG or This compound . royalsocietypublishing.orgnih.gov This probe utilizes the selective reaction between the glyoxal group of the probe and the urea group of citrulline under acidic conditions to form a stable imidazolone ring structure. royalsocietypublishing.org

The biotin tag on this probe allows for the highly efficient enrichment of citrullinated proteins or peptides from complex biological samples using streptavidin-agarose beads. royalsocietypublishing.orgnih.gov This enrichment step is crucial for overcoming the challenge of low abundance and enables the identification of a larger number of citrullinated proteins by mass spectrometry. For instance, using this probe, researchers were able to identify over 150 unique citrullination sites in proteins from the synovial fluid of RA patients, a more than 30-fold increase compared to direct analysis. nih.gov

The versatility of This compound has been demonstrated in various applications, including:

Identifying novel citrullinated proteins: This probe has been instrumental in expanding the known "citrullinome" in different cellular contexts and disease models. nih.govnih.govplos.org

Investigating the role of citrullination in disease: It has been used to study the citrullination profiles in diseases like rheumatoid arthritis, ulcerative colitis, and viral infections. royalsocietypublishing.orgmedchemexpress.comfondazionebartolomeicorsi.it

Serving as a surrogate for antibody-based detection: The probe can be used in a manner similar to antibodies for detecting citrullinated proteins in Western blotting and ELISA-based platforms. nih.gov

The development of This compound and its fluorescent counterpart, rhodamine-phenylglyoxal (Rh-PG), has provided researchers with powerful tools to visualize, enrich, and identify citrullinated proteins, thereby accelerating our understanding of the critical roles this post-translational modification plays in health and disease. royalsocietypublishing.orgresearchgate.net

Interactive Data Table: Overview of Citrullination Research Tools

| Tool/Method | Description | Key Advantage(s) | Key Limitation(s) |

| Anti-modified citrulline antibody | Recognizes citrulline residues after chemical modification. nih.govroyalsocietypublishing.org | Established method for Western blotting. nih.gov | Potential for lot-to-lot variability; indirect detection. royalsocietypublishing.org |

| F95 Monoclonal Antibody | Directly recognizes peptidyl-citrulline. nih.gov | High specificity for citrulline. royalsocietypublishing.org | May not recognize all citrullinated proteins. |

| Mass Spectrometry (MS) | Directly identifies citrullinated peptides based on mass change. nih.gov | Precise identification of modification sites. nih.gov | Challenging due to small mass shift and low abundance. nih.govresearchgate.net |

| Rhodamine-phenylglyoxal (Rh-PG) | A fluorescent chemical probe that selectively labels citrulline. royalsocietypublishing.org | Allows for direct visualization of citrullinated proteins. researchgate.net | Does not directly facilitate enrichment for MS analysis. |

| This compound (biotin-PG) | A biotinylated chemical probe that selectively labels citrulline. royalsocietypublishing.org | Enables efficient enrichment of citrullinated proteins/peptides for MS. nih.gov | Requires a chemical labeling step. |

Properties

Molecular Formula |

C29H38N8O6S |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

N-[2-[4-[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]butanoylamino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C29H38N8O6S/c1-18(28(42)32-20-7-4-6-19(14-20)23(39)16-38)37-15-21(35-36-37)8-5-11-26(41)31-13-12-30-25(40)10-3-2-9-24-27-22(17-44-24)33-29(43)34-27/h4,6-7,14-16,18,22,24,27H,2-3,5,8-13,17H2,1H3,(H,30,40)(H,31,41)(H,32,42)(H2,33,34,43) |

InChI Key |

ROSSMRMVAUYSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origin of Product |

United States |

Design and Core Chemical Principles of Citrulline Specific Probe Biotin

Molecular Architecture and Constituent Functional Moieties

The probe's architecture is bifunctional, incorporating a reactive moiety for selective citrulline labeling and an affinity tag for subsequent capture and analysis. This design allows for the specific identification and isolation of citrullinated proteins from complex biological mixtures. nih.gov

The core of the probe's specificity lies in the phenylglyoxal (B86788) group. bertin-bioreagent.combiomol.com This dicarbonyl reagent selectively reacts with the ureido group of citrulline under acidic conditions. mdpi.comnih.govresearchgate.net This reaction forms a stable cyclic adduct, effectively tagging the citrullinated protein. nih.gov The selectivity of this reaction is crucial for distinguishing citrulline from its precursor amino acid, arginine. nih.govresearchgate.net

The biotin (B1667282) moiety serves as a high-affinity handle for the capture and enrichment of the probe-labeled proteins. nih.gov Biotin forms a highly stable, non-covalent interaction with avidin (B1170675) or streptavidin proteins, which can be immobilized on a solid support such as magnetic beads or agarose (B213101) resin. mtoz-biolabs.comthermofisher.comgbiosciences.com This strong interaction allows for the efficient pull-down and isolation of biotinylated proteins from complex lysates for subsequent analysis by methods like mass spectrometry or western blotting. nih.govresearchgate.netbioclone.net The small size of the biotin molecule ensures that it generally does not interfere with the biological activity of the labeled protein. thermofisher.comgbiosciences.com

Principles of Chemical Synthesis and Derivatization

The synthesis of citrulline-specific probe-biotin typically involves the coupling of a phenylglyoxal derivative with a biotin derivative. A common strategy employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This method involves synthesizing an azide-bearing phenylglyoxal compound and an alkyne-modified biotin. nih.gov The reaction between these two components results in the formation of a stable triazole linker that connects the phenylglyoxal and biotin moieties. nih.gov For instance, azido-phenylglyoxal can be coupled to biotin-yne to yield the final biotin-conjugated phenylglyoxal probe. nih.gov This modular approach allows for the synthesis of various probes with different reporter tags by simply changing the alkyne-modified component. google.com

Mechanistic Basis of Citrulline Selectivity Over Arginine Under Acidic Conditions

The remarkable selectivity of the phenylglyoxal probe for citrulline over arginine is achieved by controlling the pH of the reaction environment. nih.govmdpi.com Under highly acidic conditions, the guanidinium (B1211019) group of arginine, which has a high pKa (around 12.5), becomes protonated and thus positively charged. researchgate.netwikipedia.org This protonation renders the guanidinium group unreactive towards the electrophilic dicarbonyls of the phenylglyoxal moiety. researchgate.net

In contrast, the ureido group of citrulline has a much lower pKa and remains largely unprotonated and nucleophilic even under acidic conditions. researchgate.net This difference in reactivity allows the phenylglyoxal to selectively react with the citrulline ureido group, forming a stable covalent bond, while leaving the arginine residues unmodified. nih.govresearchgate.net This pH-dependent selectivity is the cornerstone of the probe's utility in specifically identifying citrullinated proteins in a biological sample that is rich in arginine-containing proteins.

Interactive Data Table: Properties of Key Moieties

| Moiety | Key Function | Chemical Group | Reacts With | Reaction Condition |

| Phenylglyoxal | Selective Labeling | Dicarbonyl | Ureido group of Citrulline | Acidic pH |

| Biotin | Affinity Capture | Vitamin B7 | Avidin/Streptavidin | Neutral pH |

Interactive Data Table: Comparison of Arginine and Citrulline Reactivity

| Amino Acid | Functional Group | pKa of Side Chain | Reactivity with Phenylglyoxal (Acidic pH) | Rationale |

| Arginine | Guanidinium | ~12.5 | Low/Negligible | Protonated and non-nucleophilic |

| Citrulline | Ureido | ~0-1 | High | Unprotonated and nucleophilic |

Advanced Methodologies Employing Citrulline Specific Probe Biotin for Citrullination Analysis

Comprehensive Strategies for Protein Citrullination Detection

The probe's unique structure facilitates several powerful techniques for identifying and quantifying citrullinated proteins within complex biological samples.

Application in Immunoblotting as an Antibody Surrogate for Protein Visualization

Citrulline-specific Probe-biotin serves as a versatile alternative to anti-citrulline antibodies in immunoblotting workflows. Following the separation of proteins from a biological lysate by SDS-PAGE and their transfer to a membrane, the membrane is incubated with the this compound. The probe covalently labels the citrulline residues on the separated proteins.

For visualization, the biotin (B1667282) tag is targeted by a streptavidin molecule conjugated to a reporter enzyme, such as Horseradish Peroxidase (HRP). The addition of a chemiluminescent substrate results in the emission of light at the location of the citrullinated protein bands, which can be captured by a digital imager. This method provides a profile of all citrullinated proteins in the sample without relying on the specificity and potential batch-to-batch variability of primary antibodies. Studies on Herpes Simplex Virus-1 (HSV-1) infection have utilized a rhodamine-conjugated version of the probe (Rh-PG) to detect an increase and altered pattern of total protein citrullination in infected cell lysates via gel electrophoresis, demonstrating the utility of this chemical probe-based approach. plos.orgnih.gov

Integration within Enzymatic Immunoassay (ELISA) Platforms

The probe can be integrated into Enzyme-Linked Immunosorbent Assay (ELISA) platforms to quantify the citrullination of a specific protein of interest. In a typical sandwich ELISA format, a plate is coated with a capture antibody specific for a target protein. The biological sample is then added, allowing the target protein to bind to the antibody. Subsequently, the this compound is introduced, labeling any citrulline residues present on the captured protein. The detection is achieved by adding streptavidin-HRP and a colorimetric substrate. The resulting signal intensity is proportional to the level of citrullination on the specific protein, enabling quantitative analysis. This approach is part of a broader set of tools used to detect citrullinated proteins and the autoantibodies that can form against them in various diseases. caymanchem.com

Direct Visualization Techniques for Protein Citrullination Detection

While the biotin probe itself requires a secondary streptavidin-based detection step, the underlying phenylglyoxal (B86788) chemistry is also used in probes designed for direct visualization. A prominent example is the Citrulline-specific Probe-rhodamine (Rh-PG), which is structurally analogous to the biotin probe but features a rhodamine fluorophore instead of biotin. caymanchem.com This allows for the direct visualization of citrullinated proteins within a polyacrylamide gel following electrophoresis. plos.orgnih.gov After labeling the protein lysates with Rh-PG, the gel can be imaged using a fluorescence scanner. fondazionebartolomeicorsi.it This technique provides a rapid and direct snapshot of the total protein citrullinome without the need for membrane transfer and secondary detection reagents. plos.orgnih.govfondazionebartolomeicorsi.it

| Technique | Principle | Detection Method | Key Advantage |

| Immunoblotting | Proteins are separated by SDS-PAGE, transferred to a membrane, and labeled with the biotin probe. | Streptavidin-HRP conjugate followed by a chemiluminescent substrate. | Bypasses the need for anti-citrulline antibodies, providing broad detection of citrullinated proteins. |

| ELISA | A specific protein is captured on a plate and then labeled with the biotin probe. | Streptavidin-HRP conjugate followed by a colorimetric substrate. | Allows for the quantification of citrullination on a specific target protein. |

| Direct Visualization (via Rh-PG analogue) | Proteins in a lysate are labeled with a fluorescent probe (Rh-PG) and separated by SDS-PAGE. | Direct in-gel fluorescence scanning. | Rapid visualization of the entire citrullinome without membrane transfer or secondary reagents. plos.orgnih.govfondazionebartolomeicorsi.it |

Enrichment and Isolation of Citrullinated Proteins and Peptides

A major strength of the this compound is its utility in isolating citrullinated proteins for downstream identification and characterization, a field known as citrullinomics.

Streptavidin-Mediated Affinity Capture from Complex Biological Matrices

The exceptionally strong and specific interaction between biotin and streptavidin is the foundation for affinity capture proteomics. After labeling a complex biological matrix, such as a cell or tissue lysate, with the this compound, the entire mixture is incubated with streptavidin-coated agarose (B213101) or magnetic beads. plos.orgnih.gov The biotinylated citrullinated proteins are selectively captured by the beads, while all other unmodified proteins are removed through a series of washing steps.

The enriched citrullinated proteins can then be eluted from the beads and identified using high-resolution mass spectrometry. This powerful strategy has been successfully employed to identify hundreds of differentially citrullinated proteins in cells infected with viruses like HSV-1 and SARS-CoV-2, revealing novel host-pathogen interactions. plos.orgnih.govfondazionebartolomeicorsi.it For instance, in studies of HSV-1, this method allowed for the enrichment and subsequent identification of 297 host and viral citrullinated proteins. plos.orgnih.gov

Optimized Protocols for Cellular and Tissue Lysate Preparation and Labeling

Effective enrichment begins with optimized sample preparation and labeling protocols. The general workflow involves several key steps:

Lysate Preparation : Cells or tissues are lysed using appropriate buffers, such as RIPA buffer, to solubilize proteins and inhibit endogenous enzyme activity. plos.orgnih.gov

Labeling Reaction : The probe is added to the protein lysate. To ensure the selective labeling of citrulline over arginine, the reaction is performed under acidic conditions, often achieved by the addition of trichloroacetic acid (TCA). caymanchem.comnih.gov A typical reaction might involve incubating the proteins with 0.1 mM of the biotin probe for 30 minutes at 37°C. nih.gov

Quenching : The labeling reaction is stopped by adding a high concentration of a quenching agent, such as L-citrulline, to consume any remaining reactive probe. nih.gov

Protein Precipitation : The labeled proteins are often precipitated using a solvent like cold acetone. fondazionebartolomeicorsi.it This step removes interfering substances from the lysate and concentrates the labeled proteins, preparing them for the subsequent affinity capture. fondazionebartolomeicorsi.it

| Step | Purpose | Example Reagents/Conditions | Reference |

| 1. Lysis | Solubilize proteins from cells/tissues. | RIPA buffer | plos.orgnih.gov |

| 2. Labeling | Covalently attach biotin probe to citrulline residues. | 0.1 mM Biotin-PG, Trichloroacetic acid (TCA), 37°C for 30 min. | nih.gov |

| 3. Quenching | Stop the labeling reaction. | 100 mM L-citrulline | nih.gov |

| 4. Precipitation/Cleanup | Concentrate labeled proteins and remove contaminants. | Cold acetone | fondazionebartolomeicorsi.it |

| 5. Affinity Capture | Isolate biotin-labeled proteins. | Streptavidin-agarose beads | plos.orgnih.govfondazionebartolomeicorsi.it |

Influence of Reaction Conditions on Labeling Efficiency and Specificity

The efficacy of "this compound" and related phenylglyoxal-based probes hinges on carefully optimized reaction conditions to ensure both high labeling efficiency and specificity for citrulline residues over arginine. nih.govcaymanchem.com Key parameters that govern this process include pH, incubation time, and temperature.

The most critical factor for achieving specificity is the pH of the reaction medium. Phenylglyoxal-based probes selectively label citrulline under strongly acidic conditions, while their reactivity shifts towards arginine at neutral or basic pH. nih.govcaymanchem.com Research has demonstrated that incubating the probe with peptides in a solution containing trifluoroacetic acid (TFA), such as 12.5% or 50% TFA, facilitates the specific derivatization of the ureido group of citrulline. nih.govresearchgate.net This acidic environment is crucial for minimizing the cross-reactivity with the guanidinium (B1211019) group of arginine, thus ensuring that the biotin tag is attached almost exclusively to citrullinated sites.

Incubation time and temperature are also vital for maximizing the labeling yield. Studies have optimized these parameters to drive the reaction to completion without inducing sample degradation. For instance, one study investigating the time dependence of labeling with a biotin-phenylglyoxal probe (biotin-PG) incubated citrullinated histone H3 with the probe at 37°C for various durations, from 30 minutes to 4 hours. nih.gov The results indicated that labeling increases over time, with significant labeling achieved within 1-2 hours. nih.gov A typical protocol might involve incubation at 37°C for 3.5 hours to ensure efficient modification of citrullinated peptides. researchgate.net The optimization of these conditions is often validated using synthetic peptides before application to complex biological samples. nih.gov

| Parameter | Condition | Rationale / Finding | Source(s) |

| pH | Strongly acidic (e.g., 12.5-50% TFA) | Essential for selective reaction with the citrulline ureido group and minimizing cross-reactivity with arginine. | nih.govcaymanchem.comnih.govresearchgate.net |

| Incubation Time | 30 minutes - 4 hours | Labeling efficiency increases with time. A 2-4 hour incubation is often sufficient for significant labeling. | researchgate.netnih.gov |

| Temperature | 37°C | Promotes efficient reaction kinetics for the derivatization process. | researchgate.netnih.gov |

| Probe Concentration | ~0.1 mM | Sufficient concentration to label target molecules effectively. | nih.gov |

Mass Spectrometry-Based Identification of Citrullinated Proteomes and Sites

The use of "this compound" is a cornerstone of modern mass spectrometry (MS)-based proteomics for the global analysis of protein citrullination. nih.gov This approach overcomes the inherent challenges of detecting citrullination, such as its low abundance and the minimal mass shift it produces. nih.gov

On-Bead Tryptic Digestion for Enhanced Peptide Identification

An alternative and powerful variation of the workflow involves performing the tryptic digestion directly on the streptavidin beads after the citrullinated proteins have been captured. This technique, known as on-bead tryptic digestion, offers distinct advantages for protein identification. nih.gov

In this approach, intact proteins from a cell lysate are first labeled with the biotin probe and then captured on streptavidin-agarose beads. nih.gov After extensive washing to remove non-specifically bound proteins, the beads are treated with trypsin. nih.govusherbrooke.ca A key aspect of this method is that since the probe modifies the citrulline residue, the citrullinated peptides remain bound to the beads during digestion. nih.gov Consequently, only the unmodified tryptic peptides are released into the supernatant for LC-MS/MS analysis. nih.gov

The identification of the protein is therefore based on the detection of its non-citrullinated peptides. While this method robustly identifies the proteins that are citrullinated, a primary limitation is that it does not directly identify the specific sites of citrullination, as the modified peptides are not analyzed. nih.govnih.gov However, by enriching the intact protein first, it enhances peptide coverage and increases the confidence that the identified proteins are genuinely citrullinated. nih.gov

| On-Bead Digestion Step | Description | Outcome | Source(s) |

| Protein Labeling & Capture | Intact proteins are labeled with "this compound" and then isolated on streptavidin beads. | Enriches for whole citrullinated proteins from a complex lysate. | nih.gov |

| Washing | Beads are washed with denaturing agents (e.g., urea) to remove non-covalently bound proteins. | Increases confidence that captured proteins are directly labeled and not part of a complex. | nih.gov |

| Tryptic Digestion | Trypsin is added directly to the beads, cleaving the captured proteins. | Unmodified peptides are released from the protein backbone into the solution. | nih.govusherbrooke.ca |

| Peptide Analysis | The supernatant containing the released, unmodified peptides is collected and analyzed by LC-MS/MS. | Identifies the protein that was citrullinated based on its unmodified peptide sequences. | nih.gov |

| Limitation | The citrullinated peptides, still attached to the probe and beads, are not analyzed. | The specific site of citrullination is not determined by this workflow. | nih.govnih.gov |

Strategies for Overcoming Challenges in Peptide Fragmentation and Site Localization

Identifying the exact location of a citrulline residue within a peptide sequence presents several analytical challenges. The mass shift of citrullination (+0.984 Da) is identical to that of asparagine deamidation, a common spontaneous modification, creating potential for misidentification. nih.govuniversiteitleiden.nl Furthermore, the fragmentation behavior of the derivatized peptide in the mass spectrometer can complicate analysis.

One strategy to improve identification confidence is to leverage specific fragmentation techniques. Different methods like higher-energy collisional dissociation (HCD), electron-transfer dissociation (ETD), and electron-transfer/higher-energy collision dissociation (EThcD) can be optimized to generate high-quality tandem MS spectra. nih.gov While HCD is fast and effective for large-scale analyses, ETD and EThcD can provide more informative fragment ions and better sequence coverage, which is particularly beneficial for confidently localizing the modification site on complex peptides. nih.gov

Another challenge arises from the nature of the protease used. Trypsin, the most common enzyme in proteomics, cleaves after arginine and lysine (B10760008) residues. Its ability to cleave after a citrulline residue is significantly reduced or completely inhibited due to the loss of the positive charge. nih.gov This inefficient cleavage can lead to the underrepresentation of citrullinated peptides or misinterpretation of data. nih.gov To circumvent this, some studies use alternative enzymes like Lys-C, which only cleaves after lysine, thereby avoiding the issue of cleavage at arginine or citrulline sites altogether. nih.govnih.gov

Finally, the design of the probe itself can impact fragmentation. Bulky chemical tags can sometimes hinder the fragmentation of the peptide backbone, making sequencing difficult. nih.gov Newer probes, such as biotin thiol tags, are designed to produce high-quality tandem MS spectra that enhance identification confidence. nih.gov

Quantitative Proteomics Approaches for Assessing Citrullination Dynamics

To move beyond simple identification and understand how protein citrullination changes in different biological states, quantitative proteomics strategies are essential. These methods can be integrated with the "this compound" enrichment workflow to assess the dynamics of citrullination. nih.govresearchgate.net

Two prominent label-based quantitative techniques are Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

SILAC: This is a metabolic labeling approach where cells are grown in media containing either normal ('light') or heavy-isotope-labeled ('heavy') essential amino acids (like arginine and lysine). nih.govsilantes.com Proteins from different experimental conditions (e.g., control vs. treated) are then mixed, and the relative abundance of a peptide is determined by the intensity ratio of its light and heavy forms in the mass spectrometer. creative-proteomics.com This method provides high quantitative accuracy. nih.gov

iTRAQ/TMT: These are chemical labeling methods where peptides from different samples are derivatized with isobaric tags. mtoz-biolabs.com All tagged peptides appear as a single peak in the initial MS scan, but upon fragmentation (MS/MS), the tags release unique reporter ions. The relative intensities of these reporter ions correspond to the relative abundance of the peptide in each original sample, allowing for multiplexed analysis of up to 8 (iTRAQ) or more samples simultaneously. creative-proteomics.comnih.gov

These quantitative methods, when combined with biotin probe enrichment, allow researchers to determine whether an observed increase in citrullination is due to a higher level of the protein itself or an increase in the modification stoichiometry on the same amount of protein, a critical distinction for understanding PAD activity and its regulation. nih.govresearchgate.net

Evaluation of Peptidylarginine Deiminase (PAD) Activity and Substrate Scope

"this compound" and similar chemical tools are invaluable for evaluating the substrate scope of Peptidylarginine Deiminase (PAD) enzymes. nih.gov By enabling the identification of proteins that become citrullinated under specific conditions, these probes help to map the landscape of PAD substrates within the cell. For example, researchers have used a biotin-phenylglyoxal probe to identify over 50 novel intracellular substrates in a cell line overexpressing PAD2, significantly expanding our understanding of this enzyme's targets. nih.gov This ability to profile the "citrullinome" is crucial for deciphering the biological processes regulated by different PAD isoforms. nih.govnih.gov

While biotin probes excel at identifying the products of PAD activity (i.e., citrullinated proteins), other assays are used to directly measure the enzymatic activity of PADs. These methods are often complementary and are critical for developing specific PAD inhibitors. nih.govresearchgate.net Common PAD activity assays include:

Colorimetric Assays: These classic methods often involve incubating the enzyme with a synthetic substrate. The amount of citrulline produced is then quantified after a chemical reaction that generates a colored product, which can be measured with a spectrophotometer. nih.gov

HPLC-Based Assays: Highly sensitive methods use fluorescently labeled substrates. The PAD enzyme converts the substrate (e.g., N-dansyl-glycyl-arginine) into a fluorescent product that can be separated and quantified using High-Performance Liquid Chromatography (HPLC). nih.gov

Coupled Spectrophotometric Assays: These assays measure the formation of ammonia (B1221849), a byproduct of the citrullination reaction, in real-time. The ammonia is used in a second, coupled enzymatic reaction that results in a change in absorbance, allowing for continuous monitoring of PAD activity. nih.gov

Fluorescent Assays: Newer methods use synthetic, arginine-rich substrates and a dye that specifically binds to the unmodified arginine residues. As the PAD enzyme citrullinates the substrate, the dye is released, resulting in a change in fluorescence that correlates with enzyme activity. frontiersin.org

By combining the power of "this compound" to identify substrates with these quantitative activity assays, researchers can gain a comprehensive picture of PAD function, regulation, and involvement in disease. nih.govfrontiersin.org

Monitoring PAD-Catalyzed Citrullination Kinetics and Substrate Profiling

This compound is instrumental in elucidating the kinetics of PAD-catalyzed reactions and identifying novel protein substrates. By performing time-course experiments, researchers can monitor the rate of citrullination of a specific protein by a PAD enzyme. In this setup, the reaction is stopped at various time points, and the resulting citrullinated proteins are labeled with biotin-PG. The amount of labeled protein, quantified typically via streptavidin-based detection methods after gel electrophoresis, provides a measure of the reaction progress, allowing for the determination of key kinetic parameters. nih.govnih.gov

A primary advantage of biotin-PG is its utility in substrate profiling from complex proteomes. nih.govnih.gov Researchers can treat cell lysates or tissues with active PAD enzymes, label the entire mixture with biotin-PG, and then use streptavidin-coated beads to enrich and isolate the newly citrullinated proteins. nih.govnih.gov These captured proteins can subsequently be identified using mass spectrometry, revealing the substrate scope of a particular PAD isozyme. nih.govresearchgate.net This unbiased approach has led to the identification of numerous previously unknown citrullinated proteins, including over 50 from HEK293T cells engineered to overexpress PAD2. nih.govnih.gov This methodology has also been applied to clinically relevant samples, such as synovial fluid from rheumatoid arthritis patients, to identify novel citrullinated proteins like serine protease inhibitors (SERPINs). nih.govroyalsocietypublishing.org

Table 1: Time-Dependent Labeling of Citrullinated Histone H3 with Biotin-PG

This table summarizes the results from an experiment designed to show the time-dependent labeling of a known PAD substrate, Histone H3, after it has been citrullinated by PAD2. The intensity of the signal corresponds to the amount of biotin-PG that has bound to the citrullinated protein.

| Labeling Time with Biotin-PG (hours) | Relative Signal Intensity (Streptavidin-HRP Blot) |

| 0 | Baseline |

| 0.5 | ++ |

| 1 | ++++ |

| 2 | +++++ |

| 3 | +++++ |

| 4 | +++++ |

Data adapted from a study on the time dependence of biotin-PG labeling on Histone H3 citrullinated by PAD2 for a fixed time. nih.gov The signal intensity reaches a plateau after approximately 2 hours of incubation with the probe.

Assessment of PAD Inhibitor Efficacy in Biochemical and Cellular Contexts

The ability to quantify changes in protein citrullination makes this compound an excellent tool for assessing the efficacy of PAD inhibitors. nih.govnih.gov In biochemical assays, the probe can be used to measure the reduction in the citrullination of a purified substrate in the presence of varying concentrations of an inhibitor. This allows for the determination of key inhibitory values like the IC₅₀ for specific compounds against different PAD isozymes. caymanchem.com

Table 2: Cellular Efficacy of PAD Inhibitors Using Biotin-PG Probe

This table presents findings on the efficacy of PAD inhibitors in HEK293T cells overexpressing PAD2. Cells were stimulated with ionomycin (B1663694) to induce citrullination and treated with different concentrations of inhibitors. The level of protein citrullination was detected using the this compound.

| Inhibitor | Concentration (µM) | Relative Protein Citrullination Level |

| No Inhibitor (Control) | 0 | 100% |

| BB-Cl-amidine | 1 | Markedly Reduced |

| BB-Cl-amidine | 10 | Severely Reduced |

| Cl-amidine | 200 | Markedly Reduced |

Data adapted from a study evaluating PAD inhibitor efficacy. nih.gov The results demonstrate that BB-Cl-amidine is significantly more potent than Cl-amidine, achieving similar or greater inhibition at a 20-fold lower concentration.

Research Applications and Biological Insights Derived from Citrulline Specific Probe Biotin

Profiling Global Protein Citrullination in Cellular and Tissue Models

Citrulline-specific probe-biotin enables the comprehensive analysis of protein citrullination across various biological contexts. acs.orgmedchemexpress.combertin-bioreagent.com By tagging citrullinated proteins with biotin (B1667282), researchers can subsequently use streptavidin-based affinity purification to isolate these modified proteins for identification by mass spectrometry. nih.govacs.org This approach has been successfully applied to profile the citrullinome in diverse samples, including cell lysates and tissues. nih.govnih.govnih.gov

For instance, studies have utilized this probe to identify citrullinated proteins in HEK293T cells overexpressing protein arginine deiminase 2 (PAD2), revealing a significant number of intracellularly citrullinated proteins. nih.govacs.org Furthermore, the probe has been instrumental in mapping the citrullinome in different mouse tissues, uncovering a vast landscape of citrullinated proteins and suggesting tissue-specific patterns of this modification. nih.gov This global profiling provides a foundational understanding of the extent and nature of protein citrullination in various biological systems.

Identification of Novel Citrullinated Protein Substrates and Specific Citrullination Sites

A key application of this compound is the discovery of novel protein substrates for PAD enzymes and the precise mapping of citrullination sites. acs.orgnih.gov The ability to enrich for citrullinated proteins from complex mixtures significantly enhances their detection by mass spectrometry, a task that is otherwise challenging due to the low abundance of this modification and the small mass shift it induces. nih.govnih.gov

Through this methodology, numerous previously unknown citrullinated proteins have been identified. nih.govacs.org For example, a study employing biotin-conjugated phenylglyoxal (B86788) (biotin-PG) identified over 50 intracellular citrullinated proteins, many of which had not been previously associated with this modification. nih.govacs.org While the phenylglyoxal-based probe itself does not directly identify the exact site of citrullination, its use in enriching intact citrullinated proteins facilitates subsequent analysis by mass spectrometry to pinpoint the modified residues. nih.gov More advanced techniques, sometimes used in conjunction with similar biotin-based enrichment strategies, have enabled the unambiguous identification of thousands of citrullination sites across a wide range of proteins. nih.govnih.gov

Elucidation of Citrullination-Dependent Biological Processes

The identification of novel citrullinated proteins has opened new avenues for understanding the role of this modification in various cellular processes.

Roles in RNA Splicing and Processing Mechanisms

A significant finding from studies using this compound is the enrichment of proteins involved in RNA splicing and processing among the identified citrullinome. nih.govacs.org This discovery suggests a previously unappreciated role for protein citrullination in regulating RNA biology. acs.orgnih.gov The identification of several components of the RNA splicing apparatus as PAD substrates points towards a potential mechanism where citrullination could modulate the assembly and function of the spliceosome, thereby influencing gene expression at the post-transcriptional level. nih.govacs.org

Insights into Histone Citrullination and Chromatin Structure Modulation

Histone citrullination is a critical epigenetic modification that influences chromatin structure and gene regulation. nih.govspringernature.com this compound has proven to be a valuable tool for studying this process. For example, it has been used to detect the citrullination of histone H3 in cell lysates, demonstrating its utility in monitoring changes in histone modification states. nih.govacs.org The conversion of arginine to citrulline by PADs neutralizes the positive charge of the histone tail, which is thought to weaken the interaction between histones and DNA, leading to chromatin decondensation and altered gene expression. nih.govcaymanchem.com The ability to profile histone citrullination using this probe provides a means to investigate its role in various cellular processes, including transcriptional regulation and the formation of neutrophil extracellular traps (NETs). nih.govnih.gov

Functional Modulation of Specific Protein Families (e.g., Serine Protease Inhibitors)

Proteomic studies utilizing this compound have revealed that serine protease inhibitors (serpins) are a major class of citrullinated proteins, particularly in the context of inflammatory diseases like rheumatoid arthritis. royalsocietypublishing.orgroyalsocietypublishing.org Research has shown that citrullination can have a profound impact on the function of these proteins. royalsocietypublishing.orgnih.gov For instance, the citrullination of key arginine residues in the reactive center loop of serpins such as antithrombin and antiplasmin can abolish their ability to inhibit their target proteases. royalsocietypublishing.orgroyalsocietypublishing.org This functional modulation can have significant physiological consequences, potentially contributing to the pathology of diseases where both inflammation and coagulation are dysregulated. royalsocietypublishing.org

Characterization of Dynamic Changes in the Citrullinome Under Specific Conditions

This compound is a powerful tool for investigating how the citrullinome changes in response to different stimuli or in various disease states. medchemexpress.com The probe can be used to compare the global citrullination profiles of cells or tissues under different conditions, providing insights into the dynamics of PAD activity and substrate targeting. For example, it has been used to monitor the increase in protein citrullination in cells stimulated with calcium ionophores, which activate PAD enzymes. nih.govacs.org This approach allows for the identification of proteins that are specifically citrullinated under particular physiological or pathological conditions, which can serve as potential biomarkers or therapeutic targets. nih.govacs.org

Table 1: Selected Citrullinated Proteins Identified Using this compound and their Biological Contexts

| Protein Family/Name | Biological Process | Context of Identification | Reference |

|---|---|---|---|

| Splicing Factors (e.g., HNRNPs) | RNA Splicing and Processing | Identification in PAD2-overexpressing cells | nih.govacs.org |

| Histone H3 | Chromatin Remodeling, Gene Regulation | Detection in cell lysates upon PAD activation | nih.govacs.orgnih.gov |

| Serine Protease Inhibitors (Serpins) | Regulation of Proteolysis, Coagulation | Found in rheumatoid arthritis patient samples | royalsocietypublishing.orgroyalsocietypublishing.org |

| Vimentin | Cytoskeletal Structure | Identified in global citrullinome profiling | nih.gov |

| Fibrinogen | Blood Clotting | Identified in rheumatoid arthritis patient samples | nih.gov |

Comparative Analysis and Methodological Advancements Pertaining to Citrulline Specific Probe Biotin

Comparative Evaluation with Antibody-Based Detection Methods

Traditional detection of protein citrullination has heavily relied on antibody-based techniques. However, the introduction of biotin-PG offers a distinct chemical proteomic approach with several advantages. nih.gov

Antibody-based methods for citrulline detection are varied. Some methods require the initial chemical modification of citrulline residues with reagents like diacetyl monoxime and antipyrine (B355649) or 2,3-butanedione (B143835) under harsh acidic conditions, followed by detection using an antibody that recognizes the modified citrulline, not the native amino acid. royalsocietypublishing.orgnih.govnih.gov Other antibodies, such as the F95 clone, have been developed to recognize peptidyl-citrulline directly. nih.gov However, the specificity and efficacy of these antibodies can be inconsistent. For instance, the F95 antibody was found to detect only a small fraction of citrullinated proteins in certain tissues, and the availability and performance of anti-modified citrulline antibodies have been subject to significant lot-to-lot variations. nih.govroyalsocietypublishing.orgnih.gov

In contrast, phenylglyoxal-based probes like biotin-PG demonstrate high sensitivity and specificity. The limit of detection for citrullinated histone H3 using biotin-PG is approximately 10 ng (around 700 fmol), which is comparable to its fluorescent counterpart, rhodamine-phenylglyoxal (Rh-PG). nih.govacs.org This level of sensitivity rivals or exceeds that of many antibody-based assays, which can detect as low as 1 ng of citrullinated proteins in certain ELISA formats. royalsocietypublishing.orgnih.gov The key to the probe's specificity is the phenylglyoxal (B86788) group's preferential reaction with citrulline over arginine at acidic pH. bertin-bioreagent.comroyalsocietypublishing.org

Citrulline-specific Probe-biotin presents several key advantages over conventional antibody-based detection methods.

Direct Labeling of Intact Proteins : A primary strength of the biotin-PG probe is its ability to identify intact proteins without requiring prior enzymatic digestion or processing. nih.govacs.org This is a significant improvement over many proteomic methods that rely on identifying proteins from single modified peptides post-digestion. nih.gov

Consistency and Reliability : The probe overcomes the issue of lot-to-lot variability that plagues anti-modified citrulline antibodies, ensuring more reproducible results. nih.gov

Versatility in Application : Biotin-PG can be used as a direct surrogate for antibodies in Western blotting, as a handle for enriching and isolating citrullinated proteins from complex mixtures for mass spectrometry, and as a detection element in ELISA-based platforms. nih.govacs.org

Improved Access to Modification Sites : Labeling with biotin-PG occurs under denaturing conditions, which can increase the probe's access to citrulline residues that might otherwise be buried within the protein's native structure. nih.gov

| Feature | This compound (Biotin-PG) | Antibody-Based Detection |

| Principle | Direct chemical labeling of citrulline's ureido group with a biotin-conjugated phenylglyoxal. bertin-bioreagent.com | Immunological recognition of either native citrulline or chemically modified citrulline residues. nih.govnih.gov |

| Specificity | High specificity for citrulline over arginine under acidic conditions. bertin-bioreagent.comroyalsocietypublishing.org | Variable; can be affected by the specific antibody clone, cross-reactivity, and lot-to-lot variations. nih.govnih.gov |

| Sensitivity | High; limit of detection is ~10 ng for citrullinated histone H3. nih.govacs.org | High in certain formats (e.g., 1 ng in sandwich ELISA), but can be limited by antibody affinity. royalsocietypublishing.orgnih.gov |

| Key Advantage | Allows for direct enrichment and identification of intact citrullinated proteins from complex lysates. nih.govacs.org | High sensitivity for samples with low protein concentrations; does not always require chemical derivatization. nih.gov |

| Key Disadvantage | Requires acidic pH for optimal specificity. bertin-bioreagent.com | Inconsistent antibody availability and performance; some methods require harsh chemical modification. nih.govroyalsocietypublishing.org |

Distinction from Other Chemical Derivatization Strategies for Citrulline

While biotin-PG is a form of chemical derivatization, its mechanism and applications differ significantly from other chemical strategies used to study citrullination.

This compound is part of a suite of phenylglyoxal-based probes, the most notable relative being the rhodamine-conjugated phenylglyoxal (Rh-PG). nih.gov Both probes share the same citrulline-reactive phenylglyoxal head but differ in their reporter tag, which defines their primary application.

Rhodamine-PG : This probe is designed for visualization. The rhodamine tag is a sensitive fluorophore that allows for the direct detection of citrullinated proteins in gels via fluorescent imaging, offering a high-throughput method to quantify differences in protein citrullination. nih.govnih.gov

Biotin-PG : While Rh-PG is excellent for quantifying citrullination levels, it cannot be readily used to identify the specific proteins that have been modified. nih.gov Biotin-PG was developed to overcome this limitation. The biotin (B1667282) tag facilitates the enrichment and isolation of labeled proteins using streptavidin-coated beads, allowing for their subsequent identification by mass spectrometry. nih.govroyalsocietypublishing.org

Essentially, while Rh-PG answers "how much" citrullination is occurring, biotin-PG answers "which" proteins are being citrullinated. Both probes have a similar limit of detection, indicating that the choice between them is based on the experimental goal rather than sensitivity. nih.govacs.org

The use of 2,3-butanedione, sometimes in combination with antipyrine, represents an older chemical derivatization strategy. nih.gov This approach is fundamentally different from the direct labeling offered by biotin-PG.

The 2,3-butanedione method modifies the ureido group of citrulline, but this modification does not inherently provide a means of detection or enrichment. nih.govnih.gov Instead, it serves two main purposes:

Antibody-Based Detection : It creates a modified citrulline adduct that can be recognized by a specific antibody. This multi-step process involves protein transfer, chemical modification on the membrane under strongly acidic conditions, and subsequent incubation with the anti-modified citrulline antibody. nih.govresearchgate.net

Mass Spectrometry Analysis : Modification with 2,3-butanedione results in a 50 Da mass shift on citrullinated peptides. nih.gov This significant mass change makes it easier to distinguish citrullinated peptides from unmodified peptides or those with other modifications (like deamidation) that cause a small (~1 Da) mass shift. nih.govnih.gov

In contrast, this compound is a single-molecule solution that combines the reactive group and the affinity tag, streamlining the workflow for enrichment and identification without the need for a secondary detection molecule like an antibody. nih.gov

| Derivatization Strategy | Mechanism | Detection Method | Primary Application |

| This compound | One-step labeling of citrulline with a phenylglyoxal-biotin conjugate. nih.gov | Streptavidin-based pull-down, followed by Western blot or Mass Spectrometry. nih.govroyalsocietypublishing.org | Enrichment and identification of citrullinated proteins. nih.gov |

| Rhodamine-Phenylglyoxal (Rh-PG) | One-step labeling of citrulline with a phenylglyoxal-fluorophore conjugate. nih.gov | Direct in-gel fluorescence imaging. nih.govresearchgate.net | Visualization and quantification of total protein citrullination. nih.gov |

| 2,3-Butanedione / Antipyrine | Multi-step chemical modification of citrulline's ureido group. nih.gov | Antibody against the modified citrulline or analysis of mass shift (50 Da) in Mass Spectrometry. nih.govnih.gov | Aiding antibody detection or simplifying MS-based identification. nih.govnih.gov |

Innovations and Enhancements in Probe Design and Application

The development from fluorescent (Rh-PG) to biotinylated (biotin-PG) phenylglyoxal probes marked a significant innovation, transforming the technology from a visualization tool to a platform for proteomic discovery. nih.govacs.org This enabled the identification of dozens of previously unknown citrullinated proteins, opening new avenues of research, such as the role of citrullination in RNA splicing. nih.gov

Further innovations in this field are ongoing. Research has explored the development of modular chemical probes that separate the labeling and detection steps. For instance, a reactive head first labels the citrulline side chain, and a reporter tag (like biotin or a fluorophore) is attached separately via click chemistry. google.comgoogle.com This modular design aims to increase sensitivity due to the smaller initial size of the reactive probe. google.com Other novel designs incorporate different reactive heads, such as 1,3-dicarbonyl moieties or boronic acid-containing compounds, to improve reaction kinetics and allow for labeling under neutral conditions, further expanding the utility and applicability of citrulline-specific chemical probes. google.comgoogle.com These advancements are expected to further refine our ability to detect, identify, and quantify protein citrullination in a wide range of biological and pathological contexts. nih.gov

Development of Cleavable Biotin Linkers for Improved Mass Spectrometry Fragmentation

The robust interaction between biotin and streptavidin is a cornerstone of affinity purification in proteomics. However, this strong, non-covalent bond necessitates harsh denaturing conditions for elution, which can co-elute non-specifically bound proteins and naturally biotinylated proteins, thereby increasing background noise in subsequent mass spectrometry (MS) analysis. nih.govnih.gov To circumvent these issues, a significant advancement has been the development of cleavable linkers incorporated between the biotin tag and the reactive group of the probe. nih.govnih.govsci-hub.se

A cleavable linker strategy offers several advantages for proteomic workflows:

Mild Elution: It allows for the selective release of captured proteins under gentle conditions, preserving the integrity of protein complexes and reducing the co-purification of contaminants. sci-hub.se

Reduced Background: By avoiding harsh elution, the release of non-specifically bound proteins and endogenous biotinylated proteins is minimized, leading to cleaner samples and a significant reduction in false-positive identifications. nih.govnih.gov

Improved MS Analysis: The removal of the biotin moiety and linker before MS analysis is beneficial, as the tag itself can interfere with the proper fragmentation of the peptide backbone, complicating spectral interpretation and site-specific analysis. sci-hub.seroyalsocietypublishing.org

Several classes of cleavable linkers have been developed, categorized by their cleavage mechanism, which can be either chemical or enzymatic. sci-hub.sebeilstein-journals.org

Chemically Cleavable Linkers: These linkers contain bonds that can be broken by specific chemical treatments.

Vicinal Diol Linkers: Based on tartaric acid, these linkers can be cleaved using sodium periodate. This approach has been successfully used to create activity-based probes and biotin tags that significantly reduce background protein identification compared to standard on-bead digestion methods. nih.govnih.gov

Dde-Based Linkers: The N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is stable under many conditions but can be selectively cleaved using a mild solution of aqueous hydrazine. iris-biotech.de This allows for the efficient release of captured biomolecules after purification. iris-biotech.de

Acid-Cleavable Linkers: Linkers such as the dialkoxydiphenylsilane (DADPS) linker are designed to be cleaved under acidic conditions, for instance, with 10% formic acid. nih.govbiorxiv.org This type of linker is attractive for its straightforward synthesis and efficient cleavage, leaving a small mass tag on the peptide that is less likely to interfere with MS analysis. nih.gov

Disulfide Linkers: These linkers, containing a disulfide bond, are readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. They are a common choice for creating thiol-cleavable probes. nih.govnih.gov

Azobenzene (B91143) (AZO) Linkers: The AZO linker is cleaved upon the reduction of the azobenzene group with sodium dithionite. biorxiv.org

Enzymatically Cleavable Linkers: These linkers incorporate a specific peptide sequence that can be recognized and cleaved by a particular protease.

TEV Protease Cleavable Linkers: The Tobacco Etch Virus (TEV) protease has a highly specific seven-amino-acid recognition sequence. By incorporating this sequence into a linker, target peptides can be specifically eluted by the addition of TEV protease, leaving other bound proteins behind. sci-hub.se

The table below summarizes some of the developed cleavable linkers and their characteristics.

Table 1: Examples of Cleavable Linkers for Proteomics

| Linker Type | Cleavage Agent | Cleavage Mechanism | Reference |

|---|---|---|---|

| Vicinal Diol | Sodium Periodate | Chemical (Oxidative) | nih.gov, nih.gov |

| Dde-based | Aqueous Hydrazine | Chemical (Hydrazinolysis) | iris-biotech.de |

| Dialkoxydiphenylsilane (DADPS) | Formic Acid | Chemical (Acid Hydrolysis) | nih.gov, biorxiv.org |

| Disulfide | DTT, β-mercaptoethanol | Chemical (Reduction) | nih.gov, nih.gov |

| TEV Protease Site | TEV Protease | Enzymatic | sci-hub.se |

| Azobenzene (AZO) | Sodium Dithionite | Chemical (Reduction) | biorxiv.org |

Exploration of Alternative Affinity Tags (e.g., Biotin Thiol, Desthiobiotin)

While cleavable linkers address the issue of elution, another strategy to improve citrullination analysis involves modifying the affinity tag itself. The limitations of the standard biotin tag—namely the harsh elution and its interference in MS fragmentation—have spurred the development of alternative tags like biotin thiol and desthiobiotin. royalsocietypublishing.orgnih.gov

Biotin Thiol Tag: A novel biotin thiol tag has been specifically designed to enable the derivatization and enrichment of citrullinated peptides with high efficiency and specificity. nih.gov The design of this probe addresses a key challenge where previous chemical probes for citrulline led to unsatisfactory fragmentation of the peptide backbone, limiting the identification of the exact modification sites. nih.gov The biotin thiol tag reacts specifically with the ureido group of citrulline residues. This derivatization achieves two critical goals simultaneously: it introduces a biotin moiety for effective enrichment, and it increases the mass shift of the modification, which aids in a more confident identification by mass spectrometry. nih.gov This approach provides a robust method for the large-scale characterization of protein citrullination from complex biological samples. nih.gov

Desthiobiotin: Desthiobiotin is a sulfur-less analog of biotin that binds to streptavidin with significantly lower affinity than biotin. metabion.comgenelink.com This reversible binding is a major advantage, as it allows for the gentle elution of captured proteins under physiological conditions, often by simple competition with free biotin or by heating in water. metabion.comgenelink.comfishersci.iegenelink.com

The following table provides a comparison of these affinity tags.

Table 2: Comparison of Affinity Tags for Citrulline-Specific Probes

| Affinity Tag | Binding to Streptavidin | Elution Conditions | Key Advantage for Citrullination Analysis | Reference |

|---|---|---|---|---|

| Biotin | Very Strong, Near-Irreversible | Harsh (e.g., boiling, denaturants) | Strong capture for robust enrichment. | nih.gov |

| Biotin Thiol | Very Strong, Near-Irreversible | Requires cleavable linker for mild elution | Specific derivatization of citrulline; introduces mass shift and enrichment tag in one. | nih.gov |

| Desthiobiotin | Strong, but Reversible | Mild (e.g., competition with free biotin, heat) | Allows for gentle elution and improves MS fragmentation for better site-specific analysis. | nih.gov, royalsocietypublishing.org, metabion.com |

Strategies for Enhanced Site-Specific Information Acquisition in Proteomic Analysis

A primary goal in citrullination research is to identify not just the proteins that are modified, but the precise location of the citrulline residue(s). nih.govcreative-proteomics.com This site-specific information is crucial for understanding the functional impact of the modification. nih.govroyalsocietypublishing.org However, pinpointing the site is challenging due to the very small mass shift (+0.984 Da) that occurs when arginine is converted to citrulline, a mass that is difficult to distinguish from the deamidation of asparagine or glutamine and from the natural isotopic distribution of peptides. nih.govroyalsocietypublishing.orgacs.org To overcome this, several MS-based strategies have been developed.

High-Resolution Mass Spectrometry: The use of high-resolution mass analyzers, such as Orbitrap instruments, is essential. nih.gov These instruments provide the mass accuracy required to differentiate the +0.9840 Da shift of citrullination from the mass shifts caused by the naturally occurring 13C and 15N isotopes in arginine. nih.gov

Optimized Peptide Fragmentation: Tandem MS (MS/MS) is used to fragment peptides and determine their amino acid sequence, allowing for the localization of modifications. Several fragmentation techniques are employed:

Collision-Induced Dissociation (CID): When citrullinated peptides are fragmented using CID, they often exhibit a characteristic neutral loss of 43 Da, corresponding to the loss of an isocyanic acid (HNCO) moiety from the citrulline side chain. nih.govnih.gov This diagnostic ion provides a valuable marker for the presence of a citrullinated residue, and specialized software can be used to specifically search for it in complex datasets. acs.orgnih.govnih.gov

Chemical Derivatization Probes: As discussed previously, probes like the biotin thiol tag are designed to react specifically with citrulline. nih.gov This chemical tagging strategy enhances site-specific analysis not only by enabling enrichment but also by introducing a much larger and more easily detectable mass shift, making the modified peptides stand out during MS analysis. nih.govnih.gov

Computational Tools and Spectral Libraries: The complexity of proteomic data has led to the development of specialized bioinformatics tools.

Specialized Search Algorithms: Software programs like ionFinder have been created to automate the process of mining MS/MS data for the diagnostic ions and neutral losses characteristic of citrullination, thereby increasing the speed and confidence of site identification. acs.orgnih.gov

Spectral Libraries: Another powerful strategy involves generating spectral libraries from hyper-citrullinated protein standards. nih.govacs.org These libraries contain high-quality fragmentation spectra of known citrullinated peptides, which can then be used as a reference to confidently identify the same peptides in complex biological samples, significantly increasing the depth of citrullinome coverage. acs.org

Deep Learning: More recently, deep learning models have been trained to accurately predict the fragmentation patterns and chromatographic retention times of citrullinated peptides, further improving the precision of their identification and reducing false positives. researchgate.net

Addressing Methodological Limitations and Emerging Solutions

The analysis of protein citrullination using affinity probes is powerful but fraught with methodological challenges. However, the field is continuously evolving with innovative solutions to address these limitations.

Key Methodological Limitations:

Low Abundance and Stoichiometry: Citrullination is often a low-abundance post-translational modification, making citrullinated proteins difficult to detect within the vast complexity of the proteome. nih.govcreative-proteomics.comresearchgate.net

Minute Mass Shift: The +0.984 Da mass increase is a major analytical hurdle, creating ambiguity with deamidation and natural isotope peaks, which can lead to a high rate of false-positive identifications. nih.govacs.orgresearchgate.net

Enrichment Inefficiency: There is a lack of highly specific, high-affinity antibodies for the general enrichment of all citrullinated proteins, which has made chemical probes the preferred tool. nih.govnih.gov However, the probes themselves must be highly specific to avoid off-target reactions.

Harsh Elution Conditions: The standard biotin-streptavidin system requires harsh elution methods that introduce significant background contamination from non-specifically bound proteins. nih.govnih.gov

MS Interference and Site Localization: The biotin tag can suppress peptide ionization or dominate MS/MS fragmentation spectra, which hinders the acquisition of peptide sequence data needed for localizing the modification site. royalsocietypublishing.org

Emerging Solutions: To overcome these challenges, the proteomics community has developed a multi-pronged approach combining chemical innovation, refined analytical techniques, and advanced computational methods.

Advanced Chemical Probes: The development of highly specific chemical probes, such as phenylglyoxal-based tags (e.g., biotin-PG, biotin thiol tag), allows for the selective labeling of citrulline's unique ureido group. nih.govnih.gov This chemical derivatization is more reliable than antibody-based methods and provides a handle for enrichment and a significant mass shift for easier MS detection.

Cleavable Linker Systems: The integration of a wide variety of chemically or enzymatically cleavable linkers is a direct solution to the problem of harsh elution. nih.govsci-hub.se By enabling the mild release of target peptides, these linkers dramatically reduce background and improve the signal-to-noise ratio, while also removing the problematic biotin tag prior to MS analysis. nih.govroyalsocietypublishing.org

Alternative Affinity Tags: The use of reversible affinity tags like desthiobiotin provides an elegant solution to both the elution and MS fragmentation problems. royalsocietypublishing.orgnih.gov Its weaker, yet specific, interaction with streptavidin allows for gentle recovery of tagged peptides and results in cleaner MS/MS spectra, greatly facilitating site-specific analysis. royalsocietypublishing.orgmetabion.com

Advanced Mass Spectrometry and Data Acquisition: The combination of high-resolution mass analyzers with optimized fragmentation methods (CID, ETD, EThcD) and data-independent acquisition (DIA) strategies is pushing the boundaries of detection. nih.govcreative-proteomics.com These approaches maximize the amount of information extracted from a sample, improving the chances of identifying low-abundance peptides and confidently localizing the modification site through characteristic fragment ions. nih.govnih.gov

Future Perspectives and Transformative Potential in Citrullination Research with Advanced Probe Technologies

Integration with High-Throughput Screening and Discovery Platforms

The unique characteristics of citrulline-specific probe-biotin make it exceptionally well-suited for integration into modern high-throughput screening (HTS) and drug discovery platforms. This affinity probe contains a phenylglyoxal (B86788) group that selectively labels the ureido group of citrulline under acidic conditions, allowing for the sensitive detection and immobilization of citrullinated proteins. bertin-bioreagent.comcaymanchem.com The biotin (B1667282) tag provides a versatile handle for a wide range of applications, from plate-based assays to protein enrichment.

A key application is in the development of quantitative, ELISA-based platforms. nih.gov In this format, a mixture of proteins can be labeled with biotin-PG, and specific proteins of interest are captured on antibody-coated microwell plates. The amount of citrullination can then be quantified using streptavidin-HRP, providing a robust method for analyzing citrullination levels in complex biological samples. nih.gov This approach has been used to evaluate the cellular efficacy of PAD inhibitors, demonstrating that biotin-PG can be used for the robust detection of protein citrullination in a screening context. acs.org

Furthermore, these probes are integral to cellular assays for screening PAD inhibitors. For instance, HL-60 cells, which can be induced to express high levels of PAD4, serve as a model system. biomol.com The measurement of citrullinated histones in these cells provides a convenient functional readout for the pharmacological inhibition of PADs. biomol.com The compatibility of newer chemical proteomics workflows with 96-well plate processing enables the scalable and high-throughput analysis of complex samples, significantly accelerating discovery efforts. ionopticks.combiorxiv.org

Table 1: Applications of this compound in Screening Platforms

| Platform Type | Application | Key Advantage | Reference |

|---|---|---|---|

| ELISA-Based Platform | Quantitative analysis of specific citrullinated proteins | Allows for quantitative measurement of citrullination on distinct proteins from complex mixtures. | nih.gov |

| Cell-Based Assays | Functional screening of PAD inhibitors | Confirms compound efficacy in a complex biological system, not just on isolated enzymes. | biomol.com |

| Chemical Proteomics | High-throughput profiling of the citrullinome | Compatible with 96-well formats, enabling scalable and reproducible analysis for biomarker discovery. | ionopticks.combiorxiv.org |

Emerging Research Avenues in the Chemical Proteomics of Protein Citrullination

The advent of citrulline-specific biotin probes represents a significant leap forward from earlier methods for detecting protein citrullination, which often relied on context-dependent antibodies or harsh chemical modifications that were incompatible with mass spectrometry. nih.gov A major advantage of probes like biotin-conjugated phenylglyoxal (biotin-PG) is their ability to label and enrich intact citrullinated proteins directly from complex biological mixtures. nih.govacs.org This enhances peptide coverage during mass spectrometry analysis, leading to higher confidence in protein identification. acs.org

Despite these advances, first-generation probes presented challenges, as the bulky chemical tag could impair peptide fragmentation during tandem mass spectrometry, reducing identification and site-localization efficiency. biorxiv.org To overcome this, newer, more sophisticated probes have been developed. A recent innovation is the incorporation of a clickable and cleavable biotin linker. biorxiv.orgbiorxiv.org This strategy allows for the efficient enrichment of citrullinated peptides, followed by the clean release of the native peptide under mild conditions before mass spectrometry analysis. biorxiv.org

This advanced workflow has dramatically improved the detection and quantification of citrullination. Benchmarking studies have demonstrated a greater than 10-fold increase in the identification of citrullinated peptides and a more than 150-fold increase in signal intensity, especially for low-abundance sites. biorxiv.orgbiorxiv.orgbiorxiv.org In studies of activated neutrophils, this optimized methodology led to the identification of up to 1,700 citrullinated peptides on 580 proteins, revealing widespread modification of histones and structural proteins during NETosis. ionopticks.com

Table 2: Comparison of Citrullination Detection Methodologies

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Anti-Citrulline Antibodies | Immunodetection of citrulline residues | Widely used in standard molecular biology techniques (e.g., Western blot). | Often context-dependent, may show low sensitivity, not ideal for unbiased enrichment. | nih.gov |

| Biotin-PG Probe | Chemical labeling of citrulline followed by biotin-streptavidin enrichment. | Allows enrichment of intact proteins, enhances peptide coverage, serves as an antibody surrogate. | Bulky tag can interfere with MS/MS fragmentation. | nih.govacs.orgbiorxiv.org |

| Clickable-Cleavable Probe | Glyoxal-based derivatization with a cleavable biotin linker. | Efficient enrichment and clean release of peptides, greatly improves MS identification and site localization, high throughput. | Requires more complex chemical workflow. | biorxiv.orgbiorxiv.orgbiorxiv.org |

Potential for Systems-Wide Biological Network Mapping and Integration

By applying these high-throughput chemical proteomics workflows, researchers can map global changes in the "citrullinome" in response to specific stimuli or in different disease states. biorxiv.org For example, analyses in activated neutrophils have revealed extensive, previously uncharacterized citrullination of linker histone H1 and structural proteins like lamin B1. biorxiv.org Citrullination of lamin B1, a key component of the nuclear lamina that anchors chromatin, may weaken chromatin-lamina interactions, promoting the nuclear rupture required for the formation of neutrophil extracellular traps (NETs). biorxiv.org

This site-specific, proteome-wide data allows for the construction of interaction maps and pathway analyses. Researchers have identified large numbers of citrullinated proteins involved in RNA splicing, suggesting that citrullination plays a significant role in modulating RNA biology. nih.govacs.org By integrating these large-scale citrullination datasets with known protein-protein interaction networks and functional pathways, it becomes possible to generate and test new hypotheses about how this modification regulates cellular architecture, gene expression, and immune responses on a global scale. nih.govnih.gov

Table 3: Key Protein Classes Identified by Advanced Probes and Their Potential Network-Level Functions

| Protein Class | Examples | Potential Network Function | Reference |

|---|---|---|---|

| Histones & Chromatin Modifiers | Histone H1, H3, H4 | Regulation of chromatin architecture, gene transcription, and DNA damage response. | nih.govionopticks.com |

| Nuclear Lamina Proteins | Lamin B1 | Maintenance of nuclear shape, anchoring of chromatin, regulation of nuclear rupture during NETosis. | biorxiv.orgbiorxiv.org |

| RNA Splicing Machinery | Splicing factors | Modulation of RNA processing and biology, potentially linking citrullination to spliceopathies. | nih.govacs.org |

| Cytoskeletal Proteins | Vimentin | Regulation of cytoskeletal dynamics and structural integrity. | biorxiv.org |

| Signaling Proteins | STAT1 | Modulation of immune signaling pathways. | nih.gov |

Mentioned Compounds

Q & A

Q. What is the molecular mechanism by which Citrulline-specific Probe-biotin selectively labels citrullinated proteins?

The probe employs a phenylglyoxal group that reacts specifically with the ureido group of citrulline under acidic pH conditions (pH 3–5). This reaction avoids cross-reactivity with arginine, which lacks the ureido structure post-PAD catalysis . Methodologically, ensure acidic buffer conditions during labeling to maximize specificity. Validate results using PAD inhibitors (e.g., Cl-amidine) to confirm that citrullination is enzyme-dependent .

Q. How can researchers optimize the detection of citrullinated proteins in complex tissue samples using this probe?

Pre-treat tissues with pH-adjusted buffers (pH 3–5) to enhance probe binding. Use streptavidin-conjugated detection systems (e.g., HRP for Western blotting or fluorophores for imaging) for signal amplification. Include negative controls by omitting the probe or pre-treating samples with PAD inhibitors to rule out nonspecific binding . For quantitative analysis, pair with densitometry or fluorescence quantification software.

Q. What are the critical steps in sample preparation to avoid artifacts when using this probe?

- Fixation : Avoid over-fixation with formaldehyde, which may mask citrulline epitopes.

- pH Control : Maintain acidic conditions during labeling to ensure probe specificity.

- Protease Inhibition : Include protease inhibitors to prevent protein degradation during extraction.

- Blocking : Use biotin-blocking agents (e.g., free biotin or avidin) prior to probe application to reduce background noise .

Advanced Research Questions

Q. How can researchers validate the specificity of this compound in systems with overlapping post-translational modifications (PTMs)?

Perform multiplex assays co-staining for other PTMs (e.g., phosphorylation or acetylation) to assess cross-reactivity. Use mass spectrometry to confirm citrullination sites in probe-labeled proteins. For in vitro validation, incubate synthetic citrullinated peptides with the probe and compare binding kinetics to arginine-containing peptides .

Q. What experimental strategies address contradictory data between this compound detection and anti-citrullinated protein antibody (ACPA) assays?

Discrepancies may arise from differences in epitope accessibility or antibody cross-reactivity. To resolve this:

Q. How can the probe be integrated into in vivo studies to monitor dynamic PAD activity in disease models like ulcerative colitis?